molecular formula C4H12ClNS B146933 2-(Ethylthio)ethylamine hydrochloride CAS No. 54303-30-9

2-(Ethylthio)ethylamine hydrochloride

Cat. No. B146933
CAS RN: 54303-30-9
M. Wt: 141.66 g/mol
InChI Key: AZQOTRRSHMSXFJ-UHFFFAOYSA-N
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Description

2-(Ethylthio)ethylamine hydrochloride is a chemical compound that is structurally related to other compounds that have been studied for various applications. While the specific compound is not directly mentioned in the provided papers, its analogs have been explored for their multifunctional properties, including biocidal activity and potential chemotherapeutic effects.

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific ligands with other chemical agents. For instance, gold(I) complexes were prepared by reacting ligands such as 2-(diphenylphosphanyl)ethylamine with (CH3)2S-AuCl in dichloromethane . Similarly, a series of compounds related to 2-(ethylthio)ethylamine hydrochloride were synthesized for the evaluation of antiviral activity . These methods provide insight into the possible synthetic routes that could be adapted for the synthesis of 2-(ethylthio)ethylamine hydrochloride.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(ethylthio)ethylamine hydrochloride has been characterized using various spectroscopic techniques. For example, gold(I) complexes involving related ligands were characterized by elemental analysis, IR, 1H, 13C, and 31P NMR spectroscopy . These techniques could be employed to determine the molecular structure of 2-(ethylthio)ethylamine hydrochloride and confirm its purity and identity.

Chemical Reactions Analysis

The chemical reactions involving analogs of 2-(ethylthio)ethylamine hydrochloride have been studied, particularly in the context of their biological activity. The gold(I) complexes mentioned earlier were evaluated for their anticancer activity against various cancer cell lines . Additionally, the synthesis of compounds for antiviral activity assessment suggests that these compounds can interact with biological systems, which may be relevant for the chemical reactions of 2-(ethylthio)ethylamine hydrochloride in a biological context .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(ethylthio)ethylamine hydrochloride can be inferred from related compounds. For instance, 2-(decylthio)ethanamine hydrochloride exhibits broad-spectrum activity against bacteria, fungi, and algae, and also has biofilm and corrosion inhibition properties . These properties suggest that 2-(ethylthio)ethylamine hydrochloride may also possess similar multifunctional characteristics, which could be valuable in various industrial and pharmaceutical applications.

Scientific Research Applications

  • Antiviral Research :

    • Compounds related to 2-(ethylthio)ethylamine hydrochloride have been explored for their potential antiviral properties. Research conducted on N, N-dimethyl-2-(p-alkylbenzhydrylthio) ethylamine hydrochloride and its derivatives showed in vivo effects on the Nakayama strain of Japanese B encephalitis virus, suggesting potential applications in antiviral drug development (Takahashi et al., 1960).
  • Radiopharmaceutical Development :

    • In the field of radiopharmaceuticals, tritium-labeled [1,2-3H]ethylamine hydrochloride was synthesized for use in human ADME (absorption, distribution, metabolism, and excretion) studies. This application highlights its utility in developing radiolabeled compounds for pharmaceutical research (Hong et al., 2008).
  • Cooling Water Systems Biocide :

    • 2-(Decylthio)ethanamine hydrochloride, a related compound, serves as a multifunctional biocide in recirculating cooling water systems. It exhibits broad-spectrum activity against bacteria, fungi, and algae, in addition to biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
  • Deep Eutectic Solvents for NH3 Capture :

    • Ethylamine hydrochloride forms a novel type of deep eutectic solvent with phenol, showcasing low viscosity and high NH3 absorption capacities. This application is significant in environmental management and industrial processes (Jiang et al., 2020).
  • Antibacterial Agents :

    • The derivative ethylamine hydroxyethyl chitosan, synthesized from chitosan and chloroethylamine hydrochloride, demonstrated antibacterial activities against Escherichia coli. This suggests its potential use as an antibacterial agent (Xie et al., 2007).
  • Pharmaceutical Intermediates Synthesis :

    • Ethylamine hydrochloride has been utilized in the synthesis of various pharmaceutical intermediates, underscoring its importance in pharmaceutical chemistry (Lan, 2007).
  • Corrosion Inhibition in Metal Surfaces :

    • Novel imidazoline derivatives, including those based on ethylamine, have been studied as corrosion inhibitors for mild steel in acidic solutions. This application is critical in industrial maintenance and protection (Zhang et al., 2015).

properties

IUPAC Name

2-ethylsulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NS.ClH/c1-2-6-4-3-5;/h2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQOTRRSHMSXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202673
Record name 2-(Ethylthio)ethylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylthio)ethylamine hydrochloride

CAS RN

54303-30-9
Record name Ethanamine, 2-(ethylthio)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54303-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethylthio)ethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054303309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Ethylthio)ethylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ethylthio)ethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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